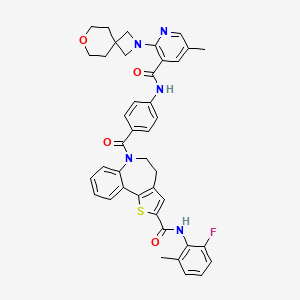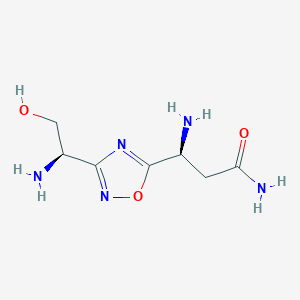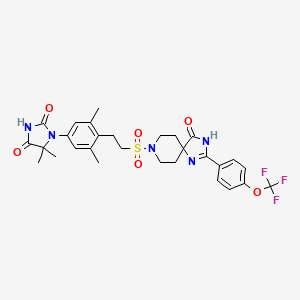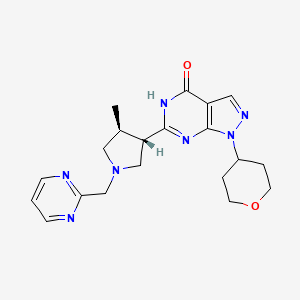
PF-04447943
Übersicht
Beschreibung
PF-04447943 ist ein potenter und selektiver Inhibitor der Phosphodiesterase 9A, ein Enzym, das spezifisch zyklisches Guanosinmonophosphat hydrolysiert. Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von kognitiven Störungen wie Alzheimer-Krankheit und Sichelzellkrankheit .
Herstellungsmethoden
Die Synthese von this compound umfasst einen mehrstufigen Prozess, der die Bildung eines Pyrazolo[3,4-d]pyrimidinon-Kerns beinhaltet. Die Syntheseroute beginnt typischerweise mit der Herstellung von Schlüsselzwischenprodukten, gefolgt von Cyclisierung und Modifikation funktioneller Gruppen. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Spezifische Details zu den Syntheserouten und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht leicht zugänglich .
Wissenschaftliche Forschungsanwendungen
PF-04447943 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Rolle von Phosphodiesterase 9A in verschiedenen biochemischen Stoffwechselwegen.
Biologie: Untersuchung seiner Auswirkungen auf die zelluläre Signalübertragung und Genexpression.
Medizin: Als potenzielles Therapeutikum für kognitive Störungen, Sichelzellkrankheit und entzündliche Darmerkrankungen untersucht.
Industrie: Einsatz bei der Entwicklung neuer Medikamente und therapeutischer Strategien .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von Phosphodiesterase 9A, was zu erhöhten Spiegeln von zyklischem Guanosinmonophosphat führt. Diese Erhöhung der zyklischen Guanosinmonophosphat-Spiegel moduliert verschiedene Signalwege, darunter die Nuclear Factor kappa B-, Signaltransducer and Activator of Transcription 3- und Nuclear Factor Erythroid 2-related Factor 2-Pfade. Diese Wege sind an der Regulierung von Entzündungen, oxidativem Stress und Zellproliferation beteiligt .
Wirkmechanismus
Target of Action
PF-04447943 is a potent inhibitor of human recombinant Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that has the highest affinity towards cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes .
Mode of Action
This compound selectively inhibits PDE9A, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, which can have various downstream effects depending on the cellular context .
Biochemical Pathways
The inhibition of PDE9A by this compound affects several biochemical pathways. For instance, in a model of ulcerative colitis, this compound was found to suppress oxidative stress, inflammation, and inflammasome activation. It also upregulated nuclear factor erythroid 2-related factor 2 (Nrf-2) and its downstream proteins via extracellular signal-regulated kinase (ERK) phosphorylation . Furthermore, it was observed to reverse the imbalance of regulatory T cells (Treg) and T helper 17 cells (Th17) induced by the disease model, possibly by regulating dendritic cells and Treg developmental process .
Result of Action
The action of this compound leads to various molecular and cellular effects. In the context of ulcerative colitis, this compound treatment led to a reduction in inflammation and oxidative stress. It also led to an increase in the anti-inflammatory cytokine, IL-10 . In addition, it was found to reduce the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates .
Biochemische Analyse
Biochemical Properties
PF-04447943 has a high affinity for cGMP, a cyclic nucleotide that acts as a second messenger in various biological processes . It selectively inhibits PDE9A, an enzyme that degrades cGMP, thereby increasing the levels of cGMP . This interaction with PDE9A is crucial for the biochemical activity of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in a dextran sulfate sodium (DSS)-induced colitis model in mice, this compound was found to suppress inflammation and oxidative stress . It also regulated T-cell polarization, reversing the imbalance of regulatory T cells (Treg) and T helper 17 cells (Th17) induced by DSS treatment .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PDE9A and inhibiting its activity . This leads to an increase in cGMP levels, which can then exert various effects at the molecular level. For example, in the DSS-induced colitis model, this compound was found to suppress NF-κB, STAT3, and inflammasome activation, and activate the Nrf2 pathway .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In the DSS-induced colitis model, this compound was found to attenuate the oxidative stress and inflammation in a dose-dependent manner
Dosage Effects in Animal Models
The effects of this compound have been studied at different dosages in animal models. In the DSS-induced colitis model, this compound was found to attenuate the effects of DSS in a dose-dependent manner
Metabolic Pathways
As a PDE9A inhibitor, it is likely to be involved in the cGMP signaling pathway
Analyse Chemischer Reaktionen
PF-04447943 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
PF-04447943 ist einzigartig in seiner hohen Selektivität und Potenz als Phosphodiesterase 9A-Inhibitor. Zu ähnlichen Verbindungen gehören:
BI-409306: Ein weiterer Phosphodiesterase 9A-Inhibitor mit ähnlichem therapeutischem Potenzial.
3r: Ein potenter Phosphodiesterase 9A-Inhibitor mit einem IC50 von 0,6 Nanomolar, der vielversprechend als hypoglykämisches Mittel ist
This compound zeichnet sich durch seine umfassenden Forschungs- und klinischen Studien aus, insbesondere bei kognitiven Störungen und Sichelzellkrankheit .
Eigenschaften
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXUVYOOUMLUTQ-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025596 | |
| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082744-20-4 | |
| Record name | PF-04447943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082744204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04447943 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04447943 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N969W8Y4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
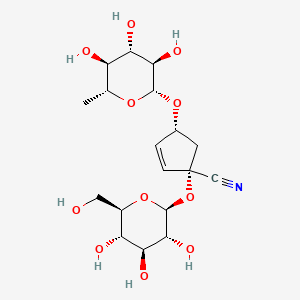
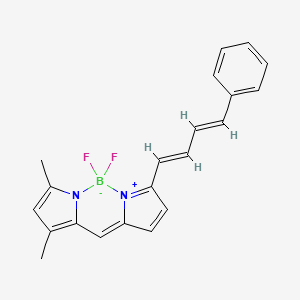

![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)

![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)
